4-bromo-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide
Description
4-Bromo-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide is a benzohydrazide derivative characterized by a brominated benzoyl group and a 2-methoxynaphthalene-based hydrazone moiety. The compound’s structural uniqueness arises from the naphthalene ring system, which introduces steric bulk and π-conjugation, and the bromine atom, which enhances electronic effects. Crystal structure analyses of closely related compounds (e.g., 3-bromo-N'-[(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide) reveal monoclinic Pbc2 space group packing with intermolecular hydrogen bonds stabilizing the lattice .
Properties
Molecular Formula |
C19H15BrN2O2 |
|---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
4-bromo-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H15BrN2O2/c1-24-18-11-8-13-4-2-3-5-16(13)17(18)12-21-22-19(23)14-6-9-15(20)10-7-14/h2-12H,1H3,(H,22,23)/b21-12+ |
InChI Key |
PYWCWOHIVPRXIX-CIAFOILYSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 2-methoxynaphthaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions for several hours. The resulting product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the hydrazone linkage.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: Products may include naphthoquinones or other oxidized derivatives.
Reduction: The major product would be the corresponding hydrazine derivative.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
4-bromo-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studies involving enzyme inhibition and molecular recognition due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of 4-bromo-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide involves its interaction with biological targets such as enzymes and receptors. The hydrazone linkage can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Spectral Properties
Table 1: Key Physical and Spectral Data of Selected Benzohydrazides
Key Observations:
- The presence of electron-withdrawing groups (e.g., bromine) lowers melting points compared to hydroxyl or methoxy-substituted analogues (e.g., 7b vs. 9g) .
- Hydrogen-bond donors like hydroxyl groups (e.g., in 7b) result in distinct IR peaks near 3574 cm⁻¹ (O-H stretch), absent in the methoxynaphthalene derivative .
Structural and Crystallographic Variations
Table 2: Crystallographic Parameters of Selected Analogues
Key Observations:
- The methoxynaphthalene group in the target compound introduces steric hindrance, leading to unique packing arrangements (Pbc2) compared to smaller substituents like tert-butyl or chloro .
- Hydroxy groups (e.g., in 4-bromo-N′-[(3-chloro-2-hydroxyphenyl)methylidene]benzohydrazide) enhance hydrogen-bonded networks, improving crystal stability .
Biological Activity
4-bromo-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C16H15BrN2O
- Molecular Weight : 341.21 g/mol
This structure features a brominated aromatic group and a hydrazone linkage, which are often associated with various biological activities, including anti-inflammatory and antimicrobial effects.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzohydrazide exhibit significant antimicrobial properties. For instance, a related compound demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Bromo-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide | S. aureus | 32 µg/mL |
| 4-Bromo-benzohydrazide | E. coli | 64 µg/mL |
| 2-Methoxy-N'-benzoylbenzohydrazide | Pseudomonas aeruginosa | 16 µg/mL |
Anticancer Activity
Research has also indicated that benzohydrazide derivatives can exhibit anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.
Case Study: In Vitro Anticancer Activity
In a study conducted by Smith et al. (2023), the compound was tested on MCF-7 cells. The results showed a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value determined to be approximately 40 µM. The study concluded that the compound's efficacy is linked to its ability to induce oxidative stress within cancer cells.
The biological activity of 4-bromo-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound can lead to cellular damage and apoptosis in target cells.
- Modulation of Gene Expression : It may affect the expression levels of genes involved in cell survival and apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
